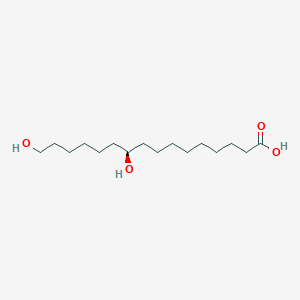

(R)-10,16-Dihydroxyhexadecanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H32O4 |

|---|---|

Molecular Weight |

288.42 g/mol |

IUPAC Name |

(10R)-10,16-dihydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O4/c17-14-10-6-5-8-12-15(18)11-7-3-1-2-4-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20)/t15-/m1/s1 |

InChI Key |

VJZBXAQGWLMYMS-OAHLLOKOSA-N |

Isomeric SMILES |

C(CCCCC(=O)O)CCC[C@H](CCCCCCO)O |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(CCCCCCO)O |

Synonyms |

(R)-10,16-dihydroxyhexadecanoic acid (S)-10,16-dihydroxyhexadecanoic acid 10,16-DHHA 10,16-dihydroxyhexadecanoic acid |

Origin of Product |

United States |

Occurrence and Biological Distribution of 10,16 Dihydroxyhexadecanoic Acid

Prevalence in Plant Cuticles as a Structural Monomer

(R)-10,16-Dihydroxyhexadecanoic acid is a primary building block of cutin, the polyester (B1180765) that forms the framework of the plant cuticle. The cuticle is the outermost protective layer of the aerial parts of most land plants.

The cuticle of the tomato (Solanum lycopersicum) is one of the most extensively studied plant cuticles, and 10,16-dihydroxyhexadecanoic acid is its principal monomer, constituting a significant portion of the cutin polymer. Depolymerization studies of tomato cutin have consistently shown that this dihydroxy fatty acid is the most abundant component. Research has confirmed the (S)(+)-absolute configuration for the 10,16-DHPA derived from tomato. nih.gov This monomer is crucial for the formation of the cross-linked polyester network that gives the tomato cuticle its structural integrity. The presence of hydroxyl groups at both the C-10 and C-16 positions allows for the formation of ester bonds, creating a complex, three-dimensional polymer.

Beyond tomatoes, 10,16-dihydroxyhexadecanoic acid has been identified as a significant cutin monomer in a variety of other plant species, including both angiosperms and gymnosperms. While the specific composition of cutin can vary between species, this C16 monomer is a common constituent. For example, it is found in the cutin of Arabidopsis thaliana petals, where its quantity influences the structural organization of the cuticle. researchgate.net It has also been identified in the cutin of apple, sweet cherry, pepper, olive, guava, and pitahaya. mdpi.com In adult maize leaves, 9,16-dihydroxyhexadecanoic acid is a major cutin monomer. nih.gov

Interactive Data Table: Presence of 10,16-Dihydroxyhexadecanoic Acid in Various Plant Species

| Plant Species | Common Name | Organ | Reference(s) |

| Solanum lycopersicum | Tomato | Fruit | nih.gov |

| Arabidopsis thaliana | Thale Cress | Petal | researchgate.net |

| Malus domestica | Apple | Fruit | mdpi.com |

| Prunus avium | Sweet Cherry | Fruit | mdpi.com |

| Capsicum annuum | Pepper | Fruit | mdpi.com |

| Olea europaea | Olive | Fruit | mdpi.com |

| Psidium guajava | Guava | Fruit | mdpi.com |

| Hylocereus undatus | Pitahaya | Fruit | mdpi.com |

| Zea mays | Maize | Leaf | nih.gov |

The cuticular barrier plays a critical role in protecting plants from various environmental stresses, including water loss, UV radiation, and pathogen attack. nih.gov The structural framework of this barrier is the cutin polymer, and the properties of its constituent monomers, such as 10,16-dihydroxyhexadecanoic acid, are crucial to its function. The cross-linked nature of the cutin polymer, facilitated by the multiple hydroxyl groups on monomers like 10,16-dihydroxyhexadecanoic acid, creates a robust and relatively impermeable layer. nih.gov While cuticular waxes are considered the primary barrier to water diffusion, the integrity of the cutin matrix is essential for the proper deposition and function of these waxes. nih.gov Studies on plants with altered cutin composition have shown that changes in the amount of 10,16-dihydroxyhexadecanoic acid can lead to a more permeable cuticle. researchgate.net This highlights the importance of this specific monomer in maintaining the structural and functional integrity of the plant's protective barrier.

Detection in Diverse Biological Matrices and Organisms

The degradation of plant cutin by microorganisms, particularly fungi, is a well-documented process. Phytopathogenic fungi often produce extracellular enzymes called cutinases that hydrolyze the ester bonds of the cutin polymer, releasing its constituent monomers. nih.gov This enzymatic degradation makes monomers like 10,16-dihydroxyhexadecanoic acid available to the microorganisms.

Research has shown that cutin monomers, once released, can act as signaling molecules for the fungi. For instance, in some fungal species, these monomers can induce the expression of the cutinase gene, creating a positive feedback loop for cutin degradation. nih.gov Furthermore, cutin monomers have been observed to trigger developmental processes in fungi, such as the formation of appressoria, which are specialized structures used for infection. davidmoore.org.uk

While the enzymatic breakdown of cutin into its monomers by microbial cutinases is established, the specific intracellular metabolic pathways that further process (R)-10,16-dihydroxyhexadecanoic acid within these microorganisms are not as well-defined in the reviewed literature. It is understood that fungi possess a wide range of secondary metabolic pathways that can modify fatty acids. mdpi.comnih.gov Bacteria isolated from compost have also been shown to produce cutinolytic esterases capable of degrading cutin. nih.gov

Direct evidence for the presence of (R)-10,16-dihydroxyhexadecanoic acid in the Eastern honey bee, Apis cerana, was not found in the reviewed scientific literature. Chemical analyses of beehive products and the bees themselves have identified a variety of other fatty acids and lipids. For example, studies on the European honey bee, Apis mellifera, have focused on compounds like 10-hydroxy-2-decenoic acid (10-HDA), a major component of royal jelly, and its biosynthesis. nih.gov While insects do possess cuticles, their chemical composition is primarily based on chitin, a polysaccharide, and associated proteins, which differs significantly from the cutin found in plants. The metabolic processes in insects are geared towards the synthesis and degradation of their own cuticular components. Therefore, the presence of plant-derived cutin monomers like 10,16-dihydroxyhexadecanoic acid would likely be the result of ingestion of plant material rather than endogenous production.

Occurrence in Other Plant Tissues Beyond Cuticles

While (R)-10,16-dihydroxyhexadecanoic acid is a prominent component of plant cutin, its presence extends to other tissues, primarily as a constituent of suberin. Suberin is a complex, lipophilic polyester biopolymer found in the cell walls of various plant tissues, where it forms a protective barrier against water loss and pathogen invasion. frontiersin.orgwikipedia.org

Detailed research findings have identified 10,16-dihydroxyhexadecanoic acid in the suberin of several plant species, although it is often considered more typical of cutin. frontiersin.orgresearchgate.net Suberin is strategically deposited in locations such as the periderm of bark and tubers, as well as in response to wounding. researchgate.net The composition of suberin, including the relative amounts of its constituent monomers, varies significantly between plant species and the specific tissue. researchgate.net

The primary aliphatic monomers of suberin are derived from fatty acids, particularly palmitic (16:0), stearic (18:0), and oleic (18:1) acids. nih.gov The aliphatic portion of the suberin polymer is largely composed of ω-hydroxy fatty acids and α,ω-diacids with chain lengths typically ranging from C16 to C26. researchgate.netnih.gov Although C16 ω-dihydroxyacids like 10,16-dihydroxyhexadecanoic acid are found in some suberins, they are generally present in smaller quantities compared to other suberin monomers. frontiersin.orgresearchgate.net

For instance, analysis of suberin from the roots and seed coats of Camelina sativa revealed that while 18-hydroxyoctadecenoic and 1,18-octadecenedioic fatty acids were the dominant species, dihydroxypalmitic acid was a major constituent of the leaf cutin. nih.gov This highlights the differential distribution of this compound between cutin and suberin within the same plant.

The table below summarizes the occurrence of 10,16-dihydroxyhexadecanoic acid in various plant tissues beyond the cuticle, as identified in research studies.

| Plant Species | Tissue | Polymer | Key Findings | Reference(s) |

| General | Periderm, Roots, Tubers | Suberin | Found as a minor aliphatic monomer in the suberin polyester. | frontiersin.orgresearchgate.net |

| Camelina sativa | Root, Seed Coat | Suberin | Present, but not a dominant monomer compared to C18 fatty acids. | nih.gov |

| Solanum lycopersicum (Tomato) | Fruit Peel | Cutin | Major monomer, comprising over 70% of the cutin. | nih.govsemanticscholar.org |

| Citrus species (Lime, Grapefruit) | Fruit Peel | Cutin | A significant monomer in the cutin of these fruits. | researchgate.net |

| Solanum aculeatissimum | Fruit | Cutin | The main component of the fruit cutin, at approximately 69.84%. | researchgate.net |

| Solanum myriacanthum | Fruit | Cutin | A major component of the fruit cutin, at approximately 44.02%. | researchgate.net |

| Arabidopsis thaliana | Floral Organs | Cutin | Identified as a primary component of the cutin in floral organs. | nih.gov |

Biosynthetic Pathways and Enzymology of 10,16 Dihydroxyhexadecanoic Acid

General Mechanisms of Hydroxy Fatty Acid Biosynthesis in Higher Plants

The biosynthesis of hydroxy fatty acids in higher plants is a critical process for the production of protective barriers like cutin and suberin. This synthesis primarily involves the hydroxylation of fatty acids, a reaction catalyzed by a diverse group of enzymes. nih.gov Cytochrome P450 monooxygenases (P450s or CYPs) are central to this process, performing hydroxylation on a variety of fatty acid substrates. nih.govresearchgate.net These enzymatic reactions can be categorized based on the position of hydroxylation on the fatty acid chain: terminal (ω-position), sub-terminal (ω-1, ω-2, etc.), and in-chain. researchgate.netwikipedia.org

The ω-hydroxylation pathway is particularly important for the synthesis of cutin and suberin monomers. nih.gov This process adds a hydroxyl group to the terminal methyl carbon of a fatty acid. wikipedia.org In-chain hydroxylation, which introduces a hydroxyl group to a methylene (B1212753) carbon within the fatty acid backbone, is also a key step in producing the diverse array of monomers found in cutin. Many of the enzymes responsible for these modifications belong to the CYP86 clan of P450 oxygenases. nih.gov These enzymes are often self-sufficient, requiring cofactors like NADPH to reduce molecular oxygen for the hydroxylation reaction. wikipedia.orgresearchgate.net The expression and activity of these biosynthetic enzymes can be influenced by various developmental and environmental factors, allowing plants to modify the composition of their protective polyesters. gsartor.org

Specific Enzymatic Steps Leading to 10,16-Dihydroxyhexadecanoic Acid

The creation of 10,16-dihydroxyhexadecanoic acid is a multi-step enzymatic process starting from a common fatty acid precursor and involving highly specific hydroxylation reactions.

Precursor Substrate Derivation (e.g., Palmitic Acid Metabolism)

The direct precursor for 10,16-dihydroxyhexadecanoic acid is palmitic acid (16:0), the most common saturated fatty acid in plants and animals. nih.gov Palmitic acid is synthesized in the plastids via the fatty acid synthase (FAS) complex. The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a rate-limiting step catalyzed by acetyl-CoA carboxylase (ACC). nih.govyoutube.com The FAS complex then iteratively adds two-carbon units from malonyl-ACP to a growing acyl chain, ultimately producing the 16-carbon palmitoyl-ACP. youtube.commdpi.com Once synthesized, palmitic acid can be released and transported to the endoplasmic reticulum, where it becomes available for further modification, including the hydroxylation steps necessary for cutin monomer biosynthesis. nih.govnih.gov

Regio- and Stereoselective Hydroxylation Processes

The conversion of palmitic acid to 10,16-dihydroxyhexadecanoic acid requires two distinct hydroxylation events, each with high regio- and stereoselectivity. The first is an ω-hydroxylation, converting palmitic acid to 16-hydroxypalmitic acid. The second is an in-chain hydroxylation at the C-10 position.

The stereochemistry of the in-chain hydroxylation is crucial. While this article focuses on the (R)-enantiomer, asymmetric synthesis has produced both (R)- and (S)-10,16-dihydroxyhexadecanoic acid. nih.govresearchgate.net Notably, analysis of tomato cutin revealed that the naturally occurring monomer possesses the (S)(+)-absolute configuration. nih.govresearchgate.net The ability of enzymes to control both the position (regioselectivity) and the specific 3D orientation (stereoselectivity) of the hydroxyl group is a hallmark of biocatalysis, preventing the formation of unwanted isomers. researchgate.netresearchgate.netrsc.org This precision is essential for creating the specific monomer units required for the proper assembly and function of the cutin polymer.

Role of Specific Enzymes in Hydroxylation (e.g., Cytochrome P450 Monooxygenases)

Cytochrome P450 monooxygenases are the primary enzymes responsible for the sequential hydroxylation of palmitic acid. nih.govnih.gov Different P450 families exhibit specificity for either ω- or in-chain hydroxylation.

ω-Hydroxylation: Members of the CYP86A and CYP704B families are known fatty acid ω-hydroxylases. nih.govnih.gov For instance, CYP704B2 in rice has been shown to catalyze the ω-hydroxylation of C16 and C18 fatty acids and is essential for anther cutin biosynthesis. nih.gov Similarly, CYP86A1 is associated with suberin biosynthesis but can be co-expressed with other enzymes to modify cutin composition. nih.gov These enzymes convert palmitic acid to 16-hydroxypalmitic acid.

In-chain Hydroxylation: Following ω-hydroxylation, a second P450 enzyme catalyzes the hydroxylation at the C-10 position. While the specific enzyme for the C-10 hydroxylation of 16-hydroxypalmitic acid in all species is not fully elucidated, members of the CYP77 family are known mid-chain fatty acid hydroxylases. The process is highly regulated, ensuring the correct positioning of the second hydroxyl group.

The table below summarizes key enzymes involved in the hydroxylation steps.

| Enzyme Family | Specific Enzyme Example | Function | Substrate(s) | Product(s) |

| CYP704B | CYP704B2 (Rice) | ω-Hydroxylation | Palmitic acid, Oleic acid | ω-hydroxy fatty acids |

| CYP86A | CYP86A1, CYP86A2 (Arabidopsis) | ω-Oxidase / Hydroxylase | Fatty acids | ω-hydroxy fatty acids, dicarboxylic acids |

Molecular Mechanisms of 10,16-Dihydroxyhexadecanoic Acid Polymerization

Once synthesized, the 10,16-dihydroxyhexadecanoic acid monomers are transported out of the cell to be incorporated into the growing cutin polymer.

Enzymatic Esterification within Cutin Formation

The polymerization of cutin monomers occurs extracellularly and is an enzymatic process involving the formation of ester bonds. gsartor.orgnih.gov This process creates a complex, cross-linked polyester (B1180765) network. Early studies suggested the involvement of an extracellular transacylase that would transfer activated monomers (as CoA esters) to the hydroxyl groups of the growing polymer. gsartor.org

More recent research has identified specific enzymes, such as the CUTIN DEFICIENT 1 (CD1) protein in tomato, which is an extracellular acyltransferase. nih.gov CD1 acts as a cutin synthase, catalyzing the successive transesterification of cutin monomers. nih.gov The substrate for this enzyme is not the free acid but rather a glycerol-conjugated form, specifically 2-mono(10,16-dihydroxyhexadecanoyl)glycerol (2-MHG). nih.gov CD1 facilitates the transfer of the acyl chain from the 2-MHG donor to the hydroxyl groups of the nascent cutin polymer, releasing glycerol (B35011). nih.gov This enzymatic polymerization allows for the controlled assembly of the cutin polyester, a structure vital for plant protection. nih.govmdpi.com

An in-depth examination of the biosynthetic pathways and enzymology of (R)-10,16-Dihydroxyhexadecanoic acid reveals a complex interplay of specific enzymes and regulatory genes crucial for the formation of plant cutin. This article focuses on the pivotal roles of acyltransferases and the genetic control mechanisms governing the synthesis of this essential cutin monomer.

2 Identification and Characterization of Involved Acyltransferases (e.g., Glycerol-3-Phosphate Acyltransferases)

The biosynthesis of cutin, a polyester composed of glycerol and hydroxy/epoxy fatty acids, involves a critical class of enzymes known as acyltransferases. oup.com Among these, Glycerol-3-Phosphate Acyltransferases (GPATs) are fundamental to the assembly of the cutin polymer. nih.gov Research in model organisms like Arabidopsis thaliana and tomato (Solanum lycopersicum) has identified several GPATs that are essential for this process. nih.govnih.gov

In Arabidopsis, GPAT4, GPAT6, and GPAT8 have been identified as key players in cutin biosynthesis. nih.govpnas.org Studies have shown that GPAT6 is particularly important for the formation of C16 cutin monomers. pnas.org Mutants lacking a functional GPAT6 enzyme (gpat6) exhibit a significant reduction in all C16 monomers, including 10,16-dihydroxypalmitate. Conversely, the overexpression of GPAT6 leads to an increase in these specific monomers. pnas.org Similarly, double knockout mutants of gpat4/gpat8 in Arabidopsis show a drastic reduction in cutin content, leading to increased susceptibility to desiccation and fungal pathogens. nih.gov Overexpression of either GPAT4 or GPAT8 increased the levels of C16 and C18 cutin monomers in leaves and stems by as much as 80%. nih.gov

A significant discovery regarding these plant GPATs is their unique enzymatic activity. Unlike previously characterized GPATs that acylate the sn-1 position of glycerol-3-phosphate (G3P), Arabidopsis GPAT4 and GPAT6 predominantly acylate the sn-2 position. pnas.org Furthermore, they possess a phosphatase domain, resulting in the production of sn-2 monoacylglycerol (2-MAG) as the main product, a bifunctional activity not previously described. pnas.org This suggests that 2-MAGs may serve as key intermediates in the synthesis of cutin. pnas.org In tomato, the GPAT6 enzyme has also been shown to play a central role in fruit cutin biosynthesis, with mutations affecting cuticle thickness and composition. oup.comnih.gov

The acyl-CoA:sn-glycerol-3-phosphate 1-O-acyltransferase (EC 2.3.1.15) family of enzymes catalyzes the initial step in glycerolipid synthesis by transferring an acyl group from an acyl-CoA to G3P. wikipedia.org The identification of specific GPATs with a preference for ω-oxidized fatty acids and unique sn-2 acylation activity has been a major step forward in understanding how monomers like 10,16-dihydroxyhexadecanoic acid are incorporated into the growing cutin polymer. nih.govpnas.org

Table 1: Key Acyltransferases in Cutin Biosynthesis

| Enzyme/Protein | Organism | Function | Key Findings | Reference(s) |

|---|---|---|---|---|

| GPAT4 | Arabidopsis thaliana | Glycerol-3-Phosphate Acyltransferase | Essential for cutin biosynthesis; Overexpression increases C16/C18 monomers; Exhibits sn-2 acylation and phosphatase activity. | nih.govpnas.org |

| GPAT6 | Arabidopsis thaliana | Glycerol-3-Phosphate Acyltransferase | Crucial for C16 cutin monomer synthesis, including 10,16-dihydroxypalmitate; Exhibits sn-2 acylation and phosphatase activity. | pnas.org |

| GPAT8 | Arabidopsis thaliana | Glycerol-3-Phosphate Acyltransferase | Essential for cutin biosynthesis; Overexpression increases C16/C18 monomers. | nih.gov |

| GPAT6 (Tomato) | Solanum lycopersicum | Glycerol-3-Phosphate Acyltransferase | Central role in fruit cutin biosynthesis; Mutations reduce cutin abundance and alter cuticle properties. | oup.comnih.gov |

3 Genetic Regulation of Cutin Monomer Biosynthesis (e.g., DCR gene in Arabidopsis)

The biosynthesis of cutin monomers is tightly regulated at the genetic level. A key regulatory gene identified in Arabidopsis thaliana is DEFECTIVE IN CUTICULAR RIDGES (DCR). nih.govnih.gov The DCR gene encodes a soluble acyltransferase belonging to the BAHD family. nih.gov This enzyme has been characterized as a diacylglycerol acyltransferase (DGAT). nih.govresearchgate.net

Crucially, the DCR enzyme is indispensable for incorporating 9(10),16-dihydroxy-hexadecanoic acid into the cutin polymer of both reproductive and vegetative tissues in Arabidopsis. nih.gov This dihydroxy acid is the most prevalent cutin monomer in Arabidopsis flowers, constituting nearly half of the total cutin. nih.gov Functional analysis of the DCR protein confirmed its role as a soluble, acyl-CoA-dependent diacylglycerol acyltransferase. nih.gov In vitro experiments demonstrated that when the precursor 16-hydroxyhexadecanoic acid was supplied, cells transformed with the DCR gene showed a twofold increase in the incorporation of this hydroxy fatty acid into lipids compared to controls. nih.gov This strongly supports the role of DCR in utilizing hydroxy fatty acids for polyester synthesis. nih.gov

In silico analysis of the DCR protein sequence revealed a characteristic HX4D acyltransferase motif at the N-terminus and a lipid-binding motif in the middle of the sequence. nih.govresearchgate.net The localization of the DCR protein suggests that the polymerization or oligomerization steps of cutin synthesis may partially occur in the cytoplasm. nih.gov The expression of the DCR gene is high in the inflorescence and during the flowering stages of the plant, which aligns with the periods of active cutin deposition. nih.gov The characterization of dcr mutants has not only illuminated the pathway of cutin biosynthesis but also revealed new functions of the cuticle in processes like decorating petal cells and facilitating mucilage release from the seed coat. nih.gov

Table 2: The DCR Gene and its Role in Cutin Biosynthesis

| Gene/Protein | Organism | Protein Family | Biochemical Function | Phenotype of Mutant (dcr) | Reference(s) |

|---|---|---|---|---|---|

| DCR (DEFECTIVE IN CUTICULAR RIDGES) | Arabidopsis thaliana | BAHD Acyltransferase | Soluble Acyl-CoA-dependent Diacylglycerol Acyltransferase (DGAT) | Defective in incorporating 9(10),16-dihydroxy-hexadecanoic acid into cutin; Altered petal and seed coat properties; Increased susceptibility to abiotic stress. | nih.govnih.govresearchgate.net |

Stereochemical Considerations and Advanced Synthetic Methodologies

Absolute Configuration and Enantiomeric Distribution in Nature

While both enantiomers are subjects of synthetic interest, only one is predominantly found in nature, a common phenomenon among biologically active molecules.

The waxy outer layer of plants, known as the cuticle, is composed of a complex polyester (B1180765) called cutin. A primary monomeric unit of cutin in many plants is 10,16-dihydroxyhexadecanoic acid. Through asymmetric synthesis and comparison with the natural product, the absolute configuration of this monomer isolated from tomato (Solanum lycopersicum) has been definitively identified as the (S)(+)-enantiomer. gsartor.orgrsc.org In fact, (S)-10,16-dihydroxyhexadecanoic acid is the major monomer, constituting over 70% of the tomato fruit cuticle. nih.gov

The presence of this compound is not limited to tomatoes; it is a known constituent of the cutin from various other plants. Its identification in diverse species underscores its importance as a structural component in the plant kingdom.

Table 1: Selected Plant Sources of (S)-10,16-Dihydroxyhexadecanoic Acid

| Plant Species | Common Name | Primary Location |

|---|---|---|

| Solanum lycopersicum | Tomato | Fruit Cuticle gsartor.orgrsc.orgnih.gov |

| Begonia palmata | Begonia | Not specified mdpi.com |

| Vicia faba | Fava Bean | Flowers |

| Clivia miniata | Clivia | Leaves |

This interactive table provides a summary of plant species where (S)-10,16-dihydroxyhexadecanoic acid has been identified.

The stereochemistry of a molecule is often crucial for its interaction with biological systems, which are themselves chiral. Enantiomers can exhibit significantly different, and sometimes opposing, biological effects. rsc.org This principle holds true for the enantiomers of 10,16-dihydroxyhexadecanoic acid.

Research has shown that the individual (R)- and (S)- stereoisomers of 10,16-DHPA display distinct differences in their ability to activate the fungal pathogen Colletotrichum trifolii. gsartor.orgrsc.org This finding highlights that the specific three-dimensional arrangement of the hydroxyl group at the C-10 position is a key determinant for molecular recognition by fungal enzymatic or receptor systems. Such stereospecific activity is critical in understanding plant-pathogen interactions and may offer avenues for developing targeted agricultural treatments.

Table 2: Comparative Biological Activity of 10,16-DHPA Enantiomers

| Enantiomer | Biological Effect | Target Organism | Reference |

|---|---|---|---|

| (S)-10,16-Dihydroxyhexadecanoic acid | Differential Activation | Colletotrichum trifolii | gsartor.orgrsc.org |

This interactive table summarizes the known differential biological activities of the (R)- and (S)-enantiomers.

Biocatalytic and Biotechnological Approaches for Production

The synthesis of specific stereoisomers of complex molecules like (R)-10,16-Dihydroxyhexadecanoic acid presents significant challenges for traditional chemical methods. Biocatalytic and biotechnological approaches offer promising alternatives, leveraging the high selectivity and efficiency of enzymes and engineered microorganisms to achieve sustainable and specific production.

Enzymatic Synthesis using Lipases (e.g., Candida antarctica lipase (B570770) B)

Lipases have emerged as powerful biocatalysts for a variety of reactions, including esterification, transesterification, and polymerization. nih.govrsc.org Their utility in synthesizing polyesters from hydroxyfatty acids is particularly noteworthy. rsc.org The enzymatic oligomerization of 10,16-dihydroxyhexadecanoic acid (10,16-DHPA), a major monomer of tomato cuticle, has been successfully demonstrated using several commercial lipases. nih.govresearchgate.netnih.gov

Among the tested enzymes, immobilized lipase B from Candida antarctica (CAL-B) has shown superior performance in catalyzing the polycondensation of 10,16-DHPA. researchgate.netresearchgate.net Studies involving the reaction of 10,16-DHPA and its methyl ester derivative with various lipases revealed that CAL-B, along with lipases from Rhizomucor miehei and Thermomyces lanuginosus, provided good yields. nih.gov The optimal temperature for these lipase-catalyzed reactions was determined to be 60 °C. researchgate.net The reactions result in the formation of linear polyesters, with no evidence of branched polymers. nih.govnih.gov

Under optimized conditions, the polycondensation of 10,16-DHPA catalyzed by CAL-B can yield oligomers with a weight-average molecular weight (Mw) of approximately 814 Da and a number-average molecular weight (Mn) of 1,206 Da. nih.govnih.gov The choice of solvent also plays a critical role, with toluene (B28343) and 2-methyl-2-butanol (B152257) being effective for the polymerization of the free acid. nih.govnih.gov The high efficiency and selectivity of CAL-B make it a preferred biocatalyst for creating functional polyesters from cutin monomers like 10,16-DHPA. rsc.orgresearchgate.net

| Lipase | Source Organism | Relative Activity/Yield | Optimal Temperature | Resulting Polymer |

|---|---|---|---|---|

| CAL-B | Candida antarctica | High | 60 °C | Linear Polyester (Mw ≈ 814 Da) nih.govnih.gov |

| RM Lipase | Rhizomucor miehei | Good | 60 °C | Linear Oligomers nih.gov |

| TL Lipase | Thermomyces lanuginosus | Good | 60 °C | Linear Oligomers nih.gov |

| PC Lipase | Pseudomonas cepacia | Low/No significant yield | N/A | N/A nih.gov |

| PP Lipase | Porcine Pancreas | Low/No significant yield | N/A nih.gov |

Engineered Microbial Systems for Hydroxy Fatty Acid Production

Metabolic engineering of microorganisms offers a powerful platform for the de novo production of valuable chemicals, including hydroxy fatty acids (HFAs), from simple carbon sources like glucose. nih.govunl.edu The general strategy involves creating a microbial cell factory, often in hosts like Escherichia coli, capable of overproducing a fatty acid precursor, which is then functionalized by specific enzymes to yield the desired HFA. unl.edunih.gov

The biosynthesis of (R)-10,16-Dihydroxyhexadecanoic acid, a C16 dihydroxy fatty acid, is not native to common industrial microbes but is a key component of plant cutin. nih.govnih.govmdpi.com The biosynthetic pathway in plants involves the hydroxylation of palmitic acid (16:0) at two positions: the terminal (ω) carbon (C16) and an in-chain carbon (C10). nih.gov These hydroxylation steps are typically catalyzed by cytochrome P450-dependent enzymes (CYPs). nih.gov Specifically, enzymes from the CYP86A family are known to be ω-hydroxylases, while other CYPs are responsible for in-chain hydroxylation. numberanalytics.com

Replicating this pathway in a microbial host would involve several key engineering steps:

Enhancing Precursor Supply: The host's fatty acid biosynthesis pathway is engineered to increase the intracellular pool of the C16 precursor, palmitoyl-CoA or palmitic acid. This can be achieved by overexpressing key enzymes like acetyl-CoA carboxylase (ACCase) and a suitable thioesterase, and by deleting competing pathways such as β-oxidation (e.g., knocking out the fadD gene). nih.govunl.edu

Introducing Hydroxylases: Two distinct P450 enzymes would need to be introduced and functionally expressed. An ω-hydroxylase (e.g., from the CYP family) is required to add a hydroxyl group at the C16 position. nih.gov A second, highly specific in-chain hydroxylase is needed to introduce the hydroxyl group at the C10 position. While direct microbial production of 10,16-DHPA is not yet widely reported, studies have shown successful production of monohydroxylated fatty acids. For instance, engineered E. coli expressing the fatty acid hydroxylase CYP102A1 from Bacillus megaterium have successfully produced a mixture of HFAs, including 10-hydroxyhexadecanoic acid (10-OH-C16), from glucose. nih.govresearchgate.netunl.edu

Achieving the desired (R)-stereochemistry at the C10 position would require the selection or engineering of a hydroxylase with the appropriate stereoselectivity. The asymmetric synthesis of both (R)- and (S)-10,16-DHPA has been reported, confirming the importance of stereochemistry for biological activity. nih.govresearchgate.net Further development in enzyme discovery and protein engineering is necessary to identify and optimize the specific hydroxylases needed to construct a complete and efficient microbial pathway for (R)-10,16-Dihydroxyhexadecanoic acid production.

| Engineering Target | Enzyme/Strategy | Function | Example Organism/Source | Reference |

|---|---|---|---|---|

| FFA Overproduction | Overexpress Acetyl-CoA Carboxylase (ACCase) | Increases malonyl-CoA supply for fatty acid synthesis. | E. coli | nih.govunl.edu |

| FFA Overproduction | Overexpress Acyl-ACP Thioesterase ('TesA) | Cleaves fatty acyl-ACPs to release free fatty acids (FFAs). | E. coli | nih.govunl.edu |

| FFA Overproduction | Knockout Acyl-CoA Synthetase (FadD) | Blocks the entry of FFAs into the β-oxidation pathway. | E. coli | nih.govunl.edu |

| Hydroxylation | Fatty Acid Hydroxylase (CYP102A1) | Catalyzes in-chain hydroxylation of various fatty acids. | Bacillus megaterium | nih.govunl.edu |

| ω-Hydroxylation | Cytochrome P450 (CYP704B2) | Catalyzes ω-hydroxylation of C16/C18 fatty acids for cutin biosynthesis. | Rice (Oryza sativa) | nih.gov |

Biochemical and Biological Functions Mechanistic Research Focus

Monomeric Role in Biopolymer Assembly and Structure

The structural integrity and properties of the cutin biopolymer are heavily reliant on the chemical characteristics of its constituent monomers, with (R)-10,16-dihydroxyhexadecanoic acid being a primary building block in many plant species, notably in tomato cutin where it can constitute over 70% of the monomer content. nih.govsemanticscholar.org

(R)-10,16-Dihydroxyhexadecanoic acid is integrated into the growing cutin polymer through the formation of ester bonds. xpublication.com This process of polyesterification involves both the primary hydroxyl group at the C-16 position and the secondary hydroxyl group at the C-10 position, as well as the carboxyl group at the C-1 position. The formation of these ester cross-links between fatty acid monomers results in a complex, three-dimensional polymer network. xpublication.com Lipases, such as cutinases, can catalyze the oligomerization of 10,16-dihydroxyhexadecanoic acid, leading to the formation of linear polyesters. nih.govresearchgate.net The ester linkages are fundamental to the structure of the cutin, and their presence can be confirmed through analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which detects the characteristic chemical shifts associated with ester groups. nih.govsemanticscholar.org

The two hydroxyl groups of (R)-10,16-dihydroxyhexadecanoic acid are pivotal in dictating the architecture and chemical reactivity of the cutin polymer. The primary hydroxyl group at the C-16 position and the secondary hydroxyl group at the C-10 position provide sites for esterification, allowing for the formation of a cross-linked polyester (B1180765). researchgate.netresearchgate.net The presence of these functional groups allows for the creation of both linear and branched polymer chains. nih.gov The reactivity of these hydroxyl groups has been strategically utilized in synthetic chemistry to create various derivatives, demonstrating their importance in functionalization. nih.govresearchgate.net The degree of cross-linking, which is dependent on the involvement of these hydroxyl groups in ester bonds, influences the physical properties of the resulting polyester, such as its solubility and thermal stability. frontiersin.org

Signaling Roles in Plant-Environment Interactions

Beyond its structural role, (R)-10,16-dihydroxyhexadecanoic acid and its oligomers are recognized as important signaling molecules in the communication between plants and their environment, particularly in the context of defense against pathogens.

When the plant cuticle is breached by mechanical damage or enzymatic degradation by pathogens, fragments of the cutin polymer, including oligomers of 10,16-dihydroxyhexadecanoic acid, are released. oup.com These breakdown products are recognized by the plant as Damage-Associated Molecular Patterns (DAMPs). nih.gov DAMPs are endogenous molecules that signal tissue injury and activate the plant's innate immune system. nih.gov The recognition of these cutin-derived oligomers as DAMPs initiates a cascade of defense responses. oup.com

The perception of cutin oligomers, composed mainly of 10,16-dihydroxyhexadecanoic acid units, triggers rapid immune signaling events characteristic of pattern-triggered immunity (PTI). oup.com These early responses are crucial for establishing a state of heightened defense against potential invaders.

A key and very early event in plant immune signaling is a rapid and transient increase in the cytosolic concentration of calcium ions (Ca²⁺). nih.gov Cutin oligomers have been shown to elicit this hallmark immune response, inducing an influx of calcium into the plant cell. oup.com This influx of Ca²⁺ acts as a critical secondary messenger, initiating a downstream signaling cascade that activates further defense mechanisms. nih.gov This demonstrates that the structural components of the plant's own protective barrier can be repurposed as signals to warn of danger and mobilize a defense response. oup.com

Induction of Early Plant Immune Responses.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

(R)-10,16-dihydroxyhexadecanoic acid, as a component of the plant cuticle, is believed to function as a crucial signaling molecule, particularly during plant-pathogen interactions. The release of such cutin monomers can be perceived by the plant as a damage-associated molecular pattern (DAMP), initiating a defense response. This response is often mediated through Mitogen-Activated Protein Kinase (MAPK) cascades, which are highly conserved signaling modules in eukaryotes. nih.govmdpi.com In plants, a typical MAPK cascade involves a sequence of three kinases: a MAP Kinase Kinase Kinase (MKKK), a MAP Kinase Kinase (MKK), and finally a MAPK, which phosphorylate and activate downstream targets. mdpi.com

While direct experimental evidence explicitly detailing the activation of a specific MAPK by (R)-10,16-dihydroxyhexadecanoic acid is still emerging, the involvement of "Protein Kinases" in its biological activity has been established. nih.gov Plant MAPK cascades, such as the AtMEKK1-AtMKK2-AtMPK4/6 pathway in Arabidopsis, are known to be activated by various environmental stresses, linking external stimuli to internal cellular responses. mdpi.com The perception of cutin monomers released during fungal attacks likely triggers these kinase cascades, leading to a phosphorylation chain that amplifies the initial signal and redirects cellular machinery towards defense. nih.govmdpi.com

Transcriptional Reprogramming of Defense Genes

A primary outcome of activating defense signaling pathways like the MAPK cascade is a large-scale transcriptional reprogramming of the cell. Research indicates that 10,16-dihydroxyhexadecanoic acid is involved in the regulation of gene expression. nih.gov Upon perception of a stress signal, such as the presence of (R)-10,16-dihydroxyhexadecanoic acid, plant cells initiate a complex interplay of signaling molecules, including phytohormones like salicylic (B10762653) acid (SA) and reactive oxygen species (ROS). nih.gov

This signaling network converges on the nucleus, where it modulates the activity of various transcription factors. nih.gov This leads to the altered expression of a wide array of defense-related genes. While the specific genes targeted by the (R)-10,16-dihydroxyhexadecanoic acid signal are a subject of ongoing research, the process results in the synthesis of proteins involved in antimicrobial defense, cell wall reinforcement, and other protective measures. The effect of the compound on genetic transcription is a key component of its biological function. nih.gov

Interaction with Fungal Pathogens and Pathogen Activation (e.g., Colletotrichum trifolii)

Beyond its role in activating plant defenses, (R)-10,16-dihydroxyhexadecanoic acid has a direct effect on certain fungal pathogens. Research has demonstrated that stereoisomers of 10,16-dihydroxyhexadecanoic acid (10,16-DHPA) exhibit differential abilities to activate the fungal pathogen Colletotrichum trifolii. nih.govresearchgate.net This finding is significant as it shows that the monomer itself, likely released by the fungus's own cutinase enzymes as it attempts to breach the plant cuticle, can act as a signal for the fungus. This activation can lead to further gene expression and metabolic changes within the pathogen, potentially promoting infection-related processes. nih.gov The stereochemistry of the monomer plays a crucial role in the intensity of this activation, highlighting a specific molecular recognition event between the fatty acid and fungal receptors. nih.govresearchgate.net

Role of Oligomeric Forms in Enhanced Biological Activity

Enzymatic Oligomerization and its Impact on Elicitor Efficacy

The biological activity of 10,16-dihydroxyhexadecanoic acid can be enhanced through its polymerization into oligomeric forms. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been successfully used to catalyze the oligomerization of 10,16-DHPA. nih.gov This enzymatic process creates linear polyesters, and the resulting oligomers (dimers, trimers, etc.) are thought to have heightened elicitor efficacy. nih.govxpublication.com In the context of plant defense, oligomers of molecules derived from cell walls (both plant and pathogen) are often more potent at inducing defense responses than their monomeric counterparts. This enhanced activity is likely due to the ability of larger molecules to more effectively bind to and cross-link cell surface receptors, leading to a stronger and more sustained downstream signal.

Table 1: Enzymes Used in the Oligomerization of 10,16-Dihydroxyhexadecanoic Acid

| Enzyme | Abbreviation | Source Organism |

|---|---|---|

| Candida antarctica lipase B | CAL-B | Candida antarctica |

| Rhizomucor miehei lipase | RM | Rhizomucor miehei |

| Thermomyces lanuginosus lipase | TL | Thermomyces lanuginosus |

| Pseudomonas cepacia lipase | PCL | Pseudomonas cepacia |

| Porcine pancreatic lipase | PPL | Porcine pancreas |

This table is based on findings from a study on lipase-catalyzed oligomerization. nih.gov

Structural Characterization of Biologically Active Oligomers (Dimers, Trimers)

Significant research has been dedicated to the synthesis and structural characterization of oligomers of 10,16-dihydroxyhexadecanoic acid. Scientists have successfully synthesized and characterized not only dimers but also linear and branched trimers from the 10,16-DHPA monomer. nih.gov These structures have been fully elucidated using a combination of advanced analytical techniques. nih.govnih.gov The formation of these oligomers creates new ester linkages and can involve either the C-10 or C-16 hydroxyl group, leading to varied structural possibilities.

Table 2: Analytical Techniques for the Structural Characterization of 10,16-DHPA Oligomers

| Analytical Technique | Information Provided | Reference |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information on the chemical structure, connectivity of atoms, and stereochemistry. Used to confirm the formation of ester bonds and differentiate between linear and branched structures. | nih.gov, nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight of the oligomers, confirming the degree of polymerization (e.g., dimer, trimer). Fragmentation patterns can help identify the position of ester linkages. | nih.gov, nih.gov |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Confirms the presence of specific functional groups, such as the ester carbonyl group formed during polymerization. | nih.gov |

This table summarizes the primary methods used in the characterization of synthesized oligomers. nih.govnih.gov

Metabolic Intermediary Roles within Lipid Metabolism Pathways (Non-Clinical)

(R)-10,16-dihydroxyhexadecanoic acid is a specialized long-chain fatty acid that serves as a fundamental metabolic intermediary in the biosynthesis of cutin, a major structural biopolymer in higher plants. xpublication.comnih.gov Its synthesis is part of a specialized lipid metabolism pathway. This process involves the ω-hydroxylation of C16 fatty acids, a reaction catalyzed by enzymes belonging to the cytochrome P450 family, such as CYP704B2 in rice, which is essential for anther cutin biosynthesis. nih.gov Following ω-hydroxylation, a subsequent mid-chain hydroxylation occurs at the C-10 position to produce the final monomer. This monomer is then transported out of the cell and polymerized into the complex, cross-linked cutin matrix. nih.govnih.gov Therefore, (R)-10,16-dihydroxyhexadecanoic acid is not merely a constituent of cutin but a key product of a specific anabolic pathway and the direct precursor for the enzymatic assembly of this critical protective barrier. nih.gov

Participation in Fatty Acid Metabolic Cycles

(R)-10,16-Dihydroxyhexadecanoic acid is a derivative of palmitic acid, a ubiquitous C16 fatty acid. Its biosynthesis is a key part of the metabolic pathway leading to the formation of cutin, a protective polyester that covers the aerial parts of higher plants. This process involves specialized oxidative modifications of fatty acids.

The metabolic journey begins with palmitic acid and proceeds through two critical hydroxylation steps, catalyzed by cytochrome P450 enzymes.

ω-Hydroxylation: The first step is the hydroxylation at the terminal (C-16) position of palmitic acid, converting it to 16-hydroxyhexadecanoic acid (juniperic acid). nih.gov This reaction is a common step in the biosynthesis of cutin and suberin monomers.

Mid-chain Hydroxylation: A subsequent hydroxylation event occurs at the C-10 position of 16-hydroxyhexadecanoic acid, yielding 10,16-dihydroxyhexadecanoic acid. researchgate.net

This dihydroxy acid then serves as a primary monomer that undergoes enzymatic polymerization to form the complex, cross-linked cutin polymer. researchgate.net The (S)-enantiomer is the naturally occurring form found in plants like tomatoes and is known to be a major component of their cuticle, sometimes constituting over 70% of the depolymerized material. researchgate.netmdpi.com The (R)-enantiomer is primarily utilized in stereochemical studies to understand the biological activity and enzymatic interactions of its natural counterpart. researchgate.netmdpi.com

Table 1: Biosynthetic Pathway of 10,16-Dihydroxyhexadecanoic Acid

| Precursor | Intermediate | Final Monomer | Enzyme Family |

| Palmitic acid | 16-Hydroxyhexadecanoic acid | 10,16-Dihydroxyhexadecanoic acid | Cytochrome P450 |

This interactive table summarizes the key stages in the metabolic production of the cutin monomer from its fatty acid precursor.

Consideration as a Biomarker for Organic Matter Sources

The unique origin of 10,16-dihydroxyhexadecanoic acid within the plant cuticle makes it a valuable biomarker for identifying the sources of organic matter in environmental samples such as soils and sediments. Lipid biomarkers, due to their source specificity and relative stability, are effective tools for tracing the origins and fates of organic matter. ufl.edu

Long-chain fatty acids (LCFAs), particularly those with chain lengths greater than C20, are widely recognized as indicators of terrestrial input from higher plants into marine or lacustrine sediments. mdpi.comifremer.fr More specifically, the presence of cutin- and suberin-derived monomers, such as dihydroxy acids, provides a more definitive link to plant biomass.

Research has identified C16 mono- and dihydroxy acids as specific biomarkers for cutin, which is primarily derived from the shoots (leaves and stems) of plants. researchgate.net The detection of 10,16-dihydroxyhexadecanoic acid in an environmental sample, therefore, points to the contribution of terrestrial plant matter to the total organic carbon pool. researchgate.netifremer.fr However, studies have also noted the presence of these C16 dihydroxy acids in the suberin of plant roots, which complicates their use for distinguishing specifically between above-ground (shoot) and below-ground (root) inputs. researchgate.net Therefore, while an excellent indicator for general terrestrial plant input, its use as a differential biomarker for specific plant tissues requires careful consideration of the local vegetation. researchgate.net

Table 2: Application of (R)-10,16-Dihydroxyhexadecanoic Acid as a Biomarker

| Biomarker | Source Indicated | Sample Type | Research Finding |

| 10,16-Dihydroxyhexadecanoic acid | Terrestrial Higher Plants | Soil, Sediment | Presence indicates input of plant-derived organic matter. researchgate.netifremer.fr |

| C16 Dihydroxy acids | Cutin (Shoots) & Suberin (Roots) | Soil, Sediment | A strong marker for general plant biomass, but not exclusively for shoots. researchgate.net |

This interactive table outlines the use of the compound as a molecular marker in environmental studies.

Derivatives, Analogs, and Their Biochemical Significance

Naturally Occurring Positional and Structural Isomers

(R)-10,16-Dihydroxyhexadecanoic acid is part of a family of hydroxy fatty acids that serve as the building blocks for the plant cuticle, a protective outer layer. The specific placement of hydroxyl groups along the fatty acid chain is critical to its role in forming this complex biopolymer.

(R)-10,16-Dihydroxyhexadecanoic acid and 9,16-Dihydroxyhexadecanoic acid are prominent positional isomers found in the cutin of various plants, particularly tomato (Solanum lycopersicum). nih.gov Both are 16-carbon fatty acids featuring a terminal (omega) hydroxyl group at carbon 16 (C-16). Their structural distinction lies in the position of the secondary, mid-chain hydroxyl group.

In 10,16-Dihydroxyhexadecanoic acid , the secondary hydroxyl group is located at C-10.

In 9,16-Dihydroxyhexadecanoic acid , this group is located at C-9.

These two isomers are often found as a mixture within the plant cuticle, where they are major constituents. nih.gov Their biosynthesis originates from the same precursor, 16-hydroxyhexadecanoic acid (juniperic acid), with cytochrome P450 enzymes catalyzing the mid-chain hydroxylation at either the C-9 or C-10 position. wikipedia.org

| Feature | (R)-10,16-Dihydroxyhexadecanoic Acid | 9,16-Dihydroxyhexadecanoic Acid |

| Molecular Formula | C₁₆H₃₂O₄ foodb.ca | C₁₆H₃₂O₄ |

| Molar Mass | 288.42 g/mol foodb.ca | 288.42 g/mol |

| Hydroxyl Group 1 | C-16 (primary, ω-hydroxyl) | C-16 (primary, ω-hydroxyl) |

| Hydroxyl Group 2 | C-10 (secondary) chemspider.com | C-9 (secondary) |

| Natural Occurrence | Major component of plant cutin (e.g., tomato, gooseberry) foodb.cathegoodscentscompany.com | Component of plant cutin, often with the 10,16-isomer nih.gov |

The structural identity of (R)-10,16-Dihydroxyhexadecanoic acid is further clarified when compared to other related hydroxy fatty acids.

9,10-Dihydroxyhexadecanoic Acid : This isomer is fundamentally different as its two hydroxyl groups are located on adjacent carbons (C-9 and C-10), forming a vicinal diol. nih.govchemspider.com This arrangement contrasts with the separated hydroxyl groups of 10,16-dihydroxyhexadecanoic acid. The proximity of the hydroxyls in the 9,10-isomer imparts distinct chemical properties and reactivity. It is also a known fatty acid found in nature. nih.govlarodan.com

Other Hydroxy Fatty Acids : The broader class of hydroxy fatty acids includes molecules with varying carbon chain lengths, and different numbers and positions of hydroxyl groups. nih.gov For example, aleuritic acid, or 9,10,16-trihydroxyhexadecanoic acid, contains three hydroxyl groups. nist.gov The functions of these molecules are diverse, acting as structural components of membranes, energy sources, and signaling molecules. nih.gov

The specific arrangement of hydroxyl groups in these isomers is directly linked to their function in constructing the cutin polymer.

Polyester (B1180765) Formation : The terminal ω-hydroxyl group at C-16 is crucial for the formation of linear polyester chains through "head-to-tail" ester linkages with the carboxyl group of another monomer. thegoodscentscompany.com

Cross-linking : The mid-chain secondary hydroxyl group (at C-9 or C-10) provides a reactive site for esterification, leading to cross-linking between the linear polymer chains. This creates a complex, three-dimensional network that gives the cuticle its essential properties as a protective barrier. thegoodscentscompany.com

Stereochemistry : The stereoconfiguration at the chiral center, such as the (R)-configuration at C-10, can influence the polymer's final architecture and its interaction with enzymes. For instance, fungal pathogens secrete cutinase to break down the cuticle, and the activity of this enzyme can be sensitive to the stereochemistry of the monomers. thegoodscentscompany.com

Oxidized and Functionalized Derivatives

The hydroxyl groups of (R)-10,16-Dihydroxyhexadecanoic acid can be further metabolized or chemically modified to form oxidized derivatives, such as keto acids and dicarboxylic acids.

16-Hydroxy-10-oxo-hexadecanoic Acid : This compound is a direct oxidation product of 10,16-dihydroxyhexadecanoic acid. nih.govhmdb.ca In this derivative, the secondary hydroxyl group at C-10 has been oxidized to a ketone (an oxo group). It retains the C-16 hydroxyl group and is classified as an omega-hydroxy long-chain fatty acid. nih.govchemspider.com

7-Oxohexadecanedioic Acid : This molecule represents a more extensively oxidized derivative. It is a dicarboxylic acid, indicating that both ends of the carbon chain have been oxidized to carboxylic acid groups. It also features a ketone group. One study demonstrated that chemical oxidation of 10,16-dihydroxyhexadecanoic acid yielded a product identified as 7-oxohexadecanedioic acid. nih.gov

| Derivative | Molecular Formula | Key Structural Changes from (R)-10,16-Dihydroxyhexadecanoic Acid |

| 16-Hydroxy-10-oxo-hexadecanoic acid | C₁₆H₃₀O₄ nih.gov | C-10 hydroxyl group is oxidized to a ketone (oxo) group. hmdb.cachemspider.com |

| 7-Oxohexadecanedioic acid | C₁₆H₂₈O₅ nih.gov | C-10 hydroxyl is oxidized and shifted to a C-7 ketone; C-16 methyl group is oxidized to a carboxylic acid. nih.gov |

The generation of oxidized fatty acids in biological systems is accomplished through several well-established enzymatic pathways. libretexts.orgnih.gov

Dehydrogenase Activity : The biochemical conversion of the C-10 hydroxyl group in 10,16-dihydroxyhexadecanoic acid to the ketone in 16-hydroxy-10-oxo-hexadecanoic acid would be catalyzed by a 3-hydroxyacyl-CoA dehydrogenase-like enzyme, a key component of the beta-oxidation pathway.

Omega (ω)-Oxidation : This pathway, occurring in the endoplasmic reticulum, is responsible for oxidizing the terminal methyl carbon (the ω-carbon) of a fatty acid. nih.gov It proceeds via a hydroxyl intermediate to ultimately form a dicarboxylic acid. This pathway would be responsible for converting the C-16 end of the molecule into a carboxylic acid, a key feature of dicarboxylic acid derivatives like 7-oxohexadecanedioic acid.

Cytochrome P450 Enzymes : These versatile enzymes are critical in fatty acid metabolism, catalyzing hydroxylations at various positions along the carbon chain. wikipedia.org They are responsible for producing the initial ω-hydroxy fatty acids and mid-chain hydroxy fatty acids that serve as precursors to these more oxidized forms. wikipedia.org The formation of complex oxidized metabolites can involve a combination of these pathways, highlighting the intricate metabolic grid that governs fatty acid function in organisms.

Esterified Forms: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) and their Characterization

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids characterized by a branched ester linkage between a fatty acid and a hydroxy fatty acid. hmdb.canih.gov This structure, generally represented as R-O-CO-R', results from the acylation of a hydroxyl group on one fatty acid by the carboxyl group of another. mdpi.comnih.gov The diversity within this lipid class is vast, stemming from the numerous possible combinations of fatty acids and hydroxy fatty acids, as well as the various possible positions of the ester linkage along the hydroxy fatty acid chain. mdpi.com

While direct esterification of (R)-10,16-Dihydroxyhexadecanoic acid into a specific, named FAHFA is not prominently detailed in the reviewed literature, its structure as a dihydroxy fatty acid makes it a theoretical precursor for such molecules. FAHFAs are typically formed from monohydroxylated fatty acids. nih.gov For instance, Palmitic Acid-Hydroxystearic Acids (PAHSAs) are a well-studied family of FAHFAs where palmitic acid is esterified to a hydroxystearic acid. hmdb.cacaymanchem.com One specific isomer, 10(R)-PAHSA, involves the esterification of palmitic acid to the hydroxyl group at the 10th carbon of stearic acid. caymanchem.com

The characterization and identification of FAHFAs are complex due to their low abundance in biological samples and the existence of numerous regio-isomers. mdpi.com High-performance analytical techniques are essential for their study. The primary methods employed include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for detecting and quantifying FAHFAs. mdpi.comsdstate.edu It allows for the separation of different FAHFA families and their isomers. sdstate.edu Chemical derivatization can be used to enhance detection sensitivity. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used for the structural elucidation of newly synthesized or isolated FAHFAs and their derivatives, helping to confirm the exact position of the ester linkages. nih.gov

The table below summarizes some major FAHFA families and their constituent parts as described in the literature.

| FAHFA Family | Acylating Fatty Acid | Hydroxy Fatty Acid | Reference |

| PAHSA | Palmitic Acid (PA) | Hydroxystearic Acid (HSA) | mdpi.comsdstate.edu |

| OAHSA | Oleic Acid (OA) | Hydroxystearic Acid (HSA) | mdpi.comsdstate.edu |

| SAHSA | Stearic Acid (SA) | Hydroxystearic Acid (HSA) | sdstate.edu |

| PAHPA | Palmitic Acid (PA) | Hydroxypalmitic Acid (HPA) | sdstate.edu |

| POHSA | Palmitoleic Acid (PO) | Hydroxystearic Acid (HSA) | sdstate.edu |

Biotechnological Potential as Precursors for Bio-Based Materials

(R)-10,16-Dihydroxyhexadecanoic acid, primarily isolated from the cutin of tomato peels, is recognized as a valuable renewable monomer for the synthesis of bio-based materials. nih.govresearchgate.net Its bifunctional nature, possessing both hydroxyl and carboxyl groups, makes it a suitable building block for creating polymers and other valuable chemicals, offering a sustainable alternative to materials derived from petrochemicals. nih.govnih.govresearchgate.net

The structure of 10,16-dihydroxyhexadecanoic acid (10,16-DHPA), with a carboxylic acid at one end and hydroxyl groups at the C-16 and C-10 positions, allows it to undergo polymerization to form aliphatic polyesters. nih.govmdpi.com These biopolyesters are of significant interest due to their biodegradability and potential applications in various fields. nih.govresearchgate.net The polymerization can be achieved through both enzymatic and chemical catalysis.

Enzymatic Polymerization: Lipases are effective catalysts for the oligomerization of 10,16-DHPA and its methyl ester derivative. mdpi.com Studies have shown that Candida antarctica lipase (B570770) B (CAL-B) can efficiently catalyze the polyesterification of 10,16-DHPA, resulting primarily in linear polyesters. mdpi.comfrontiersin.org The reaction involves the formation of ester bonds between the carboxyl group of one monomer and the primary hydroxyl group (C-16) of another. mdpi.comfrontiersin.org

Chemical Polymerization: The use of chemical catalysts, such as the Lewis acidic ionic liquid choline (B1196258) chloride·2ZnCl₂, has also been demonstrated for the polymerization of 10,16-DHPA. frontiersin.org This method can produce polyesters with varying physical properties depending on the reaction conditions, such as temperature and duration. frontiersin.org At higher temperatures (e.g., 100°C) and longer reaction times, branching can occur due to esterification involving the secondary hydroxyl group at the C-10 position. frontiersin.org

The following table summarizes the key aspects of different polymerization methods for 10,16-DHPA.

| Polymerization Method | Catalyst | Key Findings | Resulting Polymer Structure | Reference |

| Enzymatic Polyesterification | Candida antarctica lipase B (CAL-B) | Effective for polymerization of the acid monomer. | Primarily linear polyesters. | mdpi.comfrontiersin.org |

| Chemical Polymerization | Choline chloride·2ZnCl₂ (Ionic Liquid) | Polymer properties (e.g., consistency) are dependent on temperature and time. | Mainly linear, but branching can occur at higher temperatures via the C-10 hydroxyl group. | frontiersin.org |

Long-chain α,ω-dicarboxylic acids (LCDCAs) are important industrial chemicals used in the manufacture of polymers like polyamides and polyesters, as well as lubricants and adhesives. nih.govnih.govfraunhofer.de (R)-10,16-Dihydroxyhexadecanoic acid serves as a renewable precursor for the production of functionalized C16 dicarboxylic acids. nih.govmdpi.com This represents a bio-based alternative to conventional chemical synthesis routes that often rely on petrochemical feedstocks. nih.govfraunhofer.de

The conversion is achieved through oxidation. Research has shown that 10,16-dihydroxyhexadecanoic acid can be oxidized to yield 7-oxohexadecanedioic acid. nih.govnih.govmdpi.com This process involves the oxidation of the two hydroxyl groups and one of the terminal methyl groups. nih.gov A specific laboratory method employs pyridinium (B92312) chlorochromate (PCC) as the oxidizing agent. nih.govmdpi.com The reaction results in the formation of a keto group at the C-7 position and a second carboxylic acid group, transforming the original monocarboxylic acid into a dicarboxylic acid. nih.govnih.govmdpi.com This synthesized diacid can then be used as a monomer for further polycondensation reactions, for instance with a diol like 1,8-octanediol, to create novel polyesters. mdpi.com

The table below outlines the transformation of 10,16-dihydroxyhexadecanoic acid into a dicarboxylic acid.

| Starting Material | Reagent/Process | Product | Significance | Reference |

| 10,16-Dihydroxyhexadecanoic acid (10,16-DHPA) | Oxidation with Pyridinium Chlorochromate (PCC) | 7-Oxohexadecanedioic acid | Creates a C16 α,ω-diacid, a valuable monomer for bioplastics. | nih.govnih.govmdpi.com |

Advanced Analytical Methodologies in Research on Dihydroxyhexadecanoic Acids

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is a cornerstone in the analysis of dihydroxyhexadecanoic acids, enabling the separation of these compounds from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating components within a mixture. labmanager.com For compounds like (R)-10,16-dihydroxyhexadecanoic acid that lack a significant UV-absorbing chromophore, the Evaporative Light Scattering Detector (ELSD) is a powerful alternative to traditional UV-Vis detectors. labmanager.comwikipedia.org The ELSD offers near-universal detection for any analyte that is less volatile than the mobile phase, making it highly suitable for fatty acids, lipids, and sugars. wikipedia.orgnih.gov

The principle of HPLC-ELSD involves three main stages:

Nebulization: The column effluent is mixed with an inert gas (typically nitrogen) and sprayed to form a fine aerosol. wikipedia.org

Evaporation: The aerosol passes through a heated drift tube where the mobile phase solvent evaporates, leaving behind microscopic particles of the non-volatile analyte. labmanager.comwikipedia.org

Detection: A light source (e.g., laser) illuminates the stream of analyte particles. The scattered light is measured by a photodiode, and the signal intensity is proportional to the mass of the analyte. wikipedia.org

This technique is compatible with gradient elution, which is often necessary for separating complex mixtures found in plant extracts. wikipedia.org HPLC-ELSD has been successfully applied to the quantitative analysis of various fatty acids and their derivatives, providing a robust method for quantifying dihydroxyhexadecanoic acids in purified or semi-purified samples. nih.govnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with Formic Acid | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |

| Column Temperature | 30°C | nih.gov |

| ELSD Nebulizer Temperature | 40°C | nih.gov |

| ELSD Gas Flow | 1.6 L/min (Nitrogen) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the metabolomic analysis of plant-derived compounds, including the monomeric components of cutin like 10,16-dihydroxyhexadecanoic acid. nih.govnih.gov This method combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. thermofisher.com It is ideal for the identification and quantification of small molecules (<650 Daltons) such as fatty acids, hydroxyl acids, and sterols. nih.govnih.govvisionpublisher.info

Due to the low volatility of dihydroxyhexadecanoic acids, a crucial sample preparation step known as derivatization is required prior to GC-MS analysis. thermofisher.com This typically involves a two-step process:

Hydrolysis/Depolymerization: To analyze cutin monomers, the polymer must first be broken down. This is often achieved through chemical methods like acid-catalyzed methanolysis. nih.gov

Derivatization: The resulting monomers are chemically modified to increase their volatility and thermal stability. A common method is methylation of the carboxyl group followed by silylation of the hydroxyl groups. nih.gov

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. thermofisher.com GC-MS has been used to identify 10,16-dihydroxyhexadecanoic acid as a major cutin monomer in various plants, including apple and cotton. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Gas Chromatograph | Agilent Technologies Model 7890A |

| Mass Spectrometer | Model 5975C |

| Column | Agilent 122-0112 DB-1ms (15 m × 250 µm × 0.25 µm) |

| Carrier Gas | Helium (1 mL/min constant flow) |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 70°C, ramp 10°C/min to 340°C, hold for 6 min |

| Transfer Line Temp | 280 °C |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for sample preparation and purification, acting as a form of digital chromatography. mdpi.com It is frequently employed to isolate or concentrate specific classes of compounds, such as fatty acids, from complex mixtures before instrumental analysis. nih.gov The method involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. The analytes are then eluted with a different solvent. For hydroxy fatty acids, reversed-phase cartridges (e.g., C18) are commonly used. mdpi.comnih.gov SPE is valued for its speed, minimal solvent use, and efficiency in cleaning up samples, which can improve the results of subsequent analyses like GC-MS or HPLC. mdpi.comnih.gov

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby avoiding irreversible adsorption of the sample. wikipedia.org The technique relies on partitioning solutes between two immiscible liquid phases within a coil that is subjected to a strong centrifugal force. wikipedia.orgnih.gov One liquid serves as the stationary phase, held in place by the centrifugal field, while the other mobile phase is pumped through it. mdpi.com

HSCCC is exceptionally well-suited for the preparative-scale purification of natural products, including hydroxy fatty acids. nih.govglobalresearchonline.net Its high resolution and loading capacity allow for the isolation of significant quantities of pure compounds from crude extracts in a single step. globalresearchonline.net A key advantage is the ability to select from a wide variety of solvent systems to optimize the separation of target compounds based on their partition coefficients (K-values). mdpi.com HSCCC has been successfully used to purify various hydroxy unsaturated fatty acids from natural sources like plant oils and microbial cultures. nih.gov

Spectrometric Techniques for Structural Elucidation and Characterization

While chromatography separates compounds, spectrometry is essential for determining their precise molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, including dihydroxyhexadecanoic acids. rsyn.orgnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. nih.gov One- and two-dimensional NMR experiments can reveal the number and type of protons and carbons, how they are connected, and their spatial relationships, allowing for the unambiguous determination of a compound's constitution and stereochemistry. nih.govnih.gov

Proton NMR (¹H-NMR) provides specific information about the hydrogen atoms in a molecule. The spectrum displays signals corresponding to chemically non-equivalent protons, and three key pieces of information can be extracted:

Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons near electronegative atoms (like oxygen) are "deshielded" and appear at a higher chemical shift (further downfield). youtube.com

Integration: The area under a signal is proportional to the number of protons it represents. youtube.com

Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., triplet, quartet) reveals the number of protons on adjacent carbons. youtube.com

For (R)-10,16-dihydroxyhexadecanoic acid, ¹H-NMR is critical. For example, the protons on the carbons bearing the hydroxyl groups (C10 and C16) would produce characteristic signals in the 3.5-4.1 ppm range. researchgate.net The terminal methyl group (CH₃) would appear as a triplet around 0.9 ppm, while the methylene (B1212753) protons (CH₂) adjacent to the carboxylic acid group would be found further downfield (around 2.3 ppm) than the other methylene groups in the long aliphatic chain (1.2-1.6 ppm). researchgate.netresearchgate.net ¹H-NMR spectra have been instrumental in confirming the structure of polyesters synthesized from 10,16-dihydroxyhexadecanoic acid. researchgate.net

| Proton Assignment | Expected Chemical Shift (δ) (ppm) | Multiplicity |

|---|---|---|

| -COOH | ~12.0 | Singlet (broad) |

| H on C10 (-CH(OH)-) | ~3.6 | Multiplet |

| H on C16 (-CH₂(OH)) | ~3.6-4.1 | Triplet |

| H on C2 (-CH₂COOH) | ~2.3 | Triplet |

| Other Aliphatic -CH₂- | ~1.2-1.6 | Multiplet |

Nuclear Magnetic Resonance (NMR) Spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR, CPMAS ¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) is a powerful tool for determining the carbon framework of molecules like (R)-10,16-dihydroxyhexadecanoic acid. While specific ¹³C-NMR data for the (R)-10,16-dihydroxyhexadecanoic acid monomer is not extensively published in isolation, analysis of its derivatives and related compounds provides insight into its spectral characteristics. For instance, in the ¹³C-NMR spectrum of 7-oxohexadecanedioic acid, a derivative of 10,16-DHPA, the presence of a keto group is confirmed by a signal at 211.73 ppm, while two carboxylic acid carbons resonate at 180.23 and 179.96 ppm. researchgate.net The remaining aliphatic carbons in the chain would be expected to appear in the typical range of approximately 10-40 ppm. libretexts.orgsigmaaldrich.com The carbons bearing the hydroxyl groups in the parent compound, C-10 and C-16, would show characteristic shifts in the 50-80 ppm range. libretexts.orgoregonstate.edu

For the analysis of solid-state polymers derived from these monomers, Cross-Polarization Magic Angle Spinning (CPMAS) ¹³C-NMR is employed. This solid-state NMR technique is essential for characterizing insoluble polymers and provides information on the degree of polymerization and the structural arrangement of the polyester (B1180765). Studies on polyesters created from mono and polyhydroxylated fatty acids, including 10,16-dihydroxyhexadecanoic acid, have utilized ¹³C MAS-NMR to confirm the formation of the copolyester. researchgate.net The technique can distinguish between carbons in the crystalline and amorphous regions of the polymer, offering insights into the material's molecular mobility and phase structure. nih.gov For example, research on polyesters from similar hydroxy fatty acids has shown that ¹³C CPMAS NMR can confirm the linear structure of the polymers and an increasing degree of esterification at specific carbon positions. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the analysis of 10,16-dihydroxyhexadecanoic acid and its derivatives, providing crucial information on molecular weight and structure through fragmentation analysis. nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a classic technique used for the structural analysis of volatile or derivatized fatty acids. For 10,16-dihydroxyhexadecanoic acid, EI-MS analysis reveals a molecular ion [M+H]⁺ at an m/z of 289, which corresponds to its molecular formula, C₁₆H₃₂O₄. semanticscholar.orgnih.gov The fragmentation pattern is highly informative for locating the hydroxyl groups. Key observations include:

Dehydration Fragments: Peaks are observed at m/z 271 [M+H−H₂O]⁺ and m/z 253 [M+H−2H₂O]⁺, indicating the loss of one and two water molecules, respectively. semanticscholar.orgnih.gov

Characteristic Fragments: The presence of fragment ions at m/z 131, 141, and 169 is suggestive of the hydroxyl group's position at C-10. semanticscholar.orgnih.gov

While EI-MS provides detailed structural data, polyunsaturated or highly functionalized fatty acids can undergo extensive fragmentation, sometimes leading to a weak or absent molecular ion peak. nih.govlibretexts.org

Table 1: Key EI-MS Fragmentation Data for 10,16-Dihydroxyhexadecanoic Acid (10,16-DHPA)

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation | Reference |

| [M+H]⁺ | 289 | Molecular Ion | semanticscholar.orgnih.gov |

| [M+H−H₂O]⁺ | 271 | Loss of one water molecule | semanticscholar.orgnih.gov |

| [M+H−2H₂O]⁺ | 253 | Loss of two water molecules | semanticscholar.orgnih.gov |

| Fragment | 169 | Suggests hydroxyl position at C-10 | semanticscholar.orgnih.gov |

| Fragment | 141 | Suggests hydroxyl position at C-10 | semanticscholar.orgnih.gov |

| Fragment | 131 | Suggests hydroxyl position at C-10 | semanticscholar.orgnih.gov |

Tandem Mass Spectrometry (MS/MS) for Positional Isomer Differentiation

Differentiating between positional isomers, such as 9,16-dihydroxyhexadecanoic acid and 10,16-dihydroxyhexadecanoic acid, is a significant analytical challenge as they often co-occur in natural sources. Tandem Mass Spectrometry (MS/MS) is a powerful technique for this purpose. By selecting the molecular ion of an isomer and subjecting it to collision-induced dissociation (CID), a unique fragmentation "fingerprint" is generated that is specific to the positions of the functional groups.

In the context of cutin, which is rich in 10,16-dihydroxyhexadecanoic acid, MS/MS has been instrumental in identifying the constituent monomers within oligomers. nih.gov For example, a trimer with a molecular ion [M-H]⁻ at m/z 857.65 was fragmented to yield dimer and monomer daughter ions. nih.gov One of the identified monomer ions had an m/z of 287.22, corresponding to 10,16-dihydroxyhexadecanoic acid, confirming its presence in the oligomeric structure. nih.gov This ability to deconstruct oligomers piece by piece allows for the unambiguous identification of the original monomer units and their sequence, thereby differentiating them from other potential isomers. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar, non-volatile, and thermally labile molecules like dihydroxy fatty acids and their oligomers without the need for derivatization. It is particularly valuable when coupled with liquid chromatography (LC). In studies of cutin monomers and their derivatives, ESI-MS is used to analyze dimers and trimers formed from 10,16-dihydroxyhexadecanoic acid. nih.gov Negative ion mode ESI-MS is often employed for the analysis of fatty acids, as it readily generates [M-H]⁻ ions. qut.edu.au This technique is essential for monitoring the products of chemical and enzymatic reactions involving 10,16-DHPA, providing molecular weight information on the resulting oligomers and functionalized monomers. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is the preferred method for the characterization of high molecular weight polyesters and oligomers derived from 10,16-dihydroxyhexadecanoic acid. nih.gov This technique allows for the determination of the molecular weight distribution (both number-average molecular weight, Mn, and weight-average molecular weight, Mw) of the resulting polymers. nih.gov